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Compound of Interest

Compound Name:
(5-Amino-2-

bromophenyl)methanol

Cat. No.: B2584089 Get Quote

An In-Depth Technical Guide to (5-Amino-2-bromophenyl)methanol

Introduction
(5-Amino-2-bromophenyl)methanol is a substituted aromatic alcohol of significant interest to

the fields of medicinal chemistry and synthetic organic chemistry. As a trifunctional molecule, it

incorporates a primary alcohol, an amine, and an aryl bromide. This unique combination of

reactive sites makes it a versatile building block for the synthesis of more complex molecular

architectures. The strategic placement of the amino and bromo groups on the phenyl ring,

coupled with the reactivity of the benzylic alcohol, allows for a wide range of chemical

transformations.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals. It consolidates the available physicochemical data, discusses

analytical characterization techniques, and outlines logical synthetic and handling protocols.

The insights provided are grounded in established chemical principles to support its application

in complex synthetic workflows, particularly as an intermediate for active pharmaceutical

ingredients (APIs) and other high-value fine chemicals.[1][2]
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Accurate identification is paramount for any chemical reagent. (5-Amino-2-
bromophenyl)methanol is distinguished by a unique set of identifiers and physical properties,

which are summarized below.

Property Value Source(s)

IUPAC Name
(5-Amino-2-

bromophenyl)methanol
N/A

Synonyms
5-Amino-2-bromobenzyl

alcohol
[3]

CAS Number 752969-45-2 [3][4]

Molecular Formula C₇H₈BrNO [3][5]

Molecular Weight 202.05 g/mol [3]

Monoisotopic Mass 200.97893 Da [5]

Appearance Solid [3]

InChIKey
DFWOEGRWLGUMSG-

UHFFFAOYSA-N
[3][5]

Analytical Characterization
Characterizing the identity and purity of (5-Amino-2-bromophenyl)methanol is crucial for its

reliable use in subsequent reactions. The primary methods for this are mass spectrometry and

spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming molecular weight. For (5-Amino-2-
bromophenyl)methanol, high-resolution mass spectrometry (HRMS) should yield a molecular

ion peak corresponding to its monoisotopic mass (200.97893 Da).[5] Additionally, predictive

modeling provides collision cross-section (CCS) values, which are valuable for compound

identification in liquid chromatography-mass spectrometry (LC-MS) workflows.[5]
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Adduct m/z (Predicted) Predicted CCS (Å²)

[M+H]⁺ 201.98621 133.7

[M+Na]⁺ 223.96815 145.3

[M-H]⁻ 199.97165 138.6

Table of Predicted MS Data.[5]

Nuclear Magnetic Resonance (NMR) and Infrared (IR)
Spectroscopy
While experimentally derived spectral data for this specific isomer is not widely published, the

expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons, influenced by the bromine and amino substituents, likely appearing in

the δ 6.5-7.5 ppm range. The benzylic protons of the -CH₂OH group would appear as a

singlet, typically around δ 4.5 ppm. The amine (-NH₂) protons would present as a broad

singlet, and the hydroxyl (-OH) proton would also be a singlet, with chemical shifts that can

vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR would display seven unique signals: six for the

aromatic carbons, with their chemical shifts influenced by the attached substituents (C-Br, C-

NH₂, C-CH₂OH), and one signal for the benzylic carbon (-CH₂OH) typically around δ 60-65

ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional

groups. Characteristic absorption bands would include:

Strong, broad O-H stretching from the alcohol group (~3200-3600 cm⁻¹).

N-H stretching from the primary amine, typically appearing as a doublet (~3300-3500

cm⁻¹).[6]

Aromatic C-H stretching (~3000-3100 cm⁻¹).
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C=C stretching from the aromatic ring (~1500-1600 cm⁻¹).[6]

A C-Br stretching band in the fingerprint region (~500-650 cm⁻¹).

For comparative analysis, researchers can refer to the extensive publicly available spectral

data for the related isomer, (2-Amino-5-bromophenyl)methanol (CAS 20712-12-3).[7]

Synthesis and Purification
Synthetic Rationale
The most direct and common synthetic route to substituted benzyl alcohols is the reduction of

the corresponding benzoic acid or benzaldehyde. In the case of (5-Amino-2-
bromophenyl)methanol, the logical precursor would be 5-amino-2-bromobenzoic acid. This

transformation requires a powerful reducing agent capable of converting a carboxylic acid to a

primary alcohol without affecting the aromatic ring or the other functional groups.

Exemplar Protocol: Reduction of an
Aminobromobenzoic Acid
While a specific, peer-reviewed protocol for (5-Amino-2-bromophenyl)methanol is not readily

available, the synthesis of the closely related isomer, (2-Amino-5-bromophenyl)methanol, is

well-documented and provides an excellent model for the required experimental conditions.[8]

[9] The following protocol is adapted from these established procedures.

Reaction: 2-Amino-5-bromobenzoic acid → 2-Amino-5-bromobenzyl alcohol

Setup: Add 2-amino-5-bromobenzoic acid (1.0 equiv) to a dry, nitrogen-flushed round-

bottomed flask equipped with a magnetic stir bar.

Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF). The choice of

THF is critical as it is an aprotic, non-reactive solvent suitable for reactions with highly

reactive hydride reagents.

Cooling: Cool the solution to 0 °C using an ice bath. This is a crucial safety measure to

control the exothermic reaction upon addition of the reducing agent.
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Reduction: Slowly add a solution of borane tetrahydrofuran complex (BH₃·THF) or portion-

wise addition of lithium aluminum hydride (LiAlH₄) (approx. 3.0 equiv).[8][9] These are potent

reducing agents necessary for the conversion of the carboxylic acid. The slow addition is

essential to manage the reaction rate and heat generation.

Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight. The

reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the

consumption of the starting material.

Quenching: Once the reaction is complete, cool the flask again to 0 °C and cautiously add

water dropwise to quench the excess reducing agent. This is a highly exothermic step that

generates hydrogen gas and must be performed with extreme care.

Workup and Extraction: Add ethyl acetate to the mixture. The organic layer is separated, and

the aqueous layer is extracted multiple times with ethyl acetate to ensure full recovery of the

product.[9]

Washing and Drying: The combined organic layers are washed with brine to remove residual

water and inorganic salts, then dried over anhydrous sodium sulfate.

Isolation: The solvent is removed under reduced pressure (rotary evaporation) to yield the

crude product.

Purification
The crude solid is typically purified by recrystallization. A common solvent system is a mixture

of ethyl acetate and hexanes.[9] The principle is to dissolve the crude product in a minimum

amount of hot ethyl acetate, followed by the slow addition of hexanes (a non-solvent) until

precipitation begins. Cooling the mixture allows for the formation of pure crystals, which are

then isolated by filtration.

Synthesis and Purification Workflow
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1. Dissolve Precursor
(5-Amino-2-bromobenzoic Acid)

in Anhydrous THF

2. Cool to 0°C
(Inert Atmosphere)

Setup

3. Add Reducing Agent
(e.g., LiAlH₄ or BH₃·THF)

Exothermic Step

4. Reaction Monitoring
(TLC)

Stir Overnight

5. Quench Reaction
(Add Water at 0°C)

If Reaction Complete

6. Liquid-Liquid Extraction
(Ethyl Acetate / Water)

Workup

7. Dry Organic Layer
(Anhydrous Na₂SO₄)

8. Solvent Removal
(Rotary Evaporation)

Crude Product

9. Recrystallization
(e.g., Ethyl Acetate / Hexanes)

Purification

Pure (5-Amino-2-bromophenyl)methanol

Isolation
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General workflow for synthesis and purification.
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Chemical Reactivity and Potential Applications
The synthetic utility of (5-Amino-2-bromophenyl)methanol stems from the orthogonal

reactivity of its three functional groups.

Amino Group: Functions as a nucleophile or a directing group. It can readily undergo N-

acylation, N-alkylation, or be converted into a diazonium salt for subsequent Sandmeyer-

type reactions.

Bromine Atom: This is a key site for carbon-carbon and carbon-heteroatom bond formation

via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira,

or Buchwald-Hartwig aminations.

Benzylic Alcohol: The -CH₂OH group can be oxidized to the corresponding aldehyde or

carboxylic acid, esterified, or converted into an ether. It can also be transformed into a

leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution.

This trifunctionality makes it an ideal intermediate for constructing complex heterocyclic

scaffolds used in drug discovery. For example, derivatives of this compound could be used in

the synthesis of novel kinase inhibitors or other targeted therapeutics where a substituted

aminobenzyl moiety is a key pharmacophore.[10]

Safety, Handling, and Storage
While a specific, detailed safety data sheet (SDS) for (5-Amino-2-bromophenyl)methanol is
not widely available, prudent laboratory practices should be followed based on the known

hazards of related brominated and aminated aromatic compounds.[11][12]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat at all times.

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation

of dust or vapors. Avoid direct contact with skin and eyes.[2]

Incompatibilities: Keep away from strong oxidizing agents.[11]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some related

isomers are noted to be light-sensitive and are best stored under an inert atmosphere (e.g.,

argon) to prevent degradation.[13]

Conclusion
(5-Amino-2-bromophenyl)methanol is a valuable chemical intermediate with significant

potential for applications in pharmaceutical and materials science research. Its well-defined

structure, featuring three distinct functional groups, offers chemists a versatile platform for

molecular elaboration. While detailed experimental data for this specific isomer is emerging, its

properties and reactivity can be reliably inferred from established chemical principles and

comparison with related, well-documented isomers. Adherence to rigorous analytical

characterization and appropriate safety protocols will ensure its effective and safe use in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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